molecular formula C11H24N2 B1437807 7-(Pyrrolidin-1-yl)heptan-1-amine CAS No. 1020937-83-0

7-(Pyrrolidin-1-yl)heptan-1-amine

Cat. No. B1437807
M. Wt: 184.32 g/mol
InChI Key: IDBMSBDOLQSCEW-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-1-yl)heptan-1-amine is a chemical compound with the CAS Number: 1020937-83-0 . It has a molecular weight of 184.32 and its IUPAC name is 7-(1-pyrrolidinyl)-1-heptanamine . It is in liquid form .


Molecular Structure Analysis

The InChI code for 7-(Pyrrolidin-1-yl)heptan-1-amine is 1S/C11H24N2/c12-8-4-2-1-3-5-9-13-10-6-7-11-13/h1-12H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-(Pyrrolidin-1-yl)heptan-1-amine is a liquid at room temperature . Its molecular weight is 184.32 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Applications in Synthesis and Catalysis

Synthesis of Pyrrolidines Pyrrolidines, a class of five-membered cyclic amines, are significant due to their presence in natural products, pharmaceuticals, and catalysts. Notable work includes the development of novel methods for the formation of pyrrolidines and functionalized amines, highlighting the importance of 7-(Pyrrolidin-1-yl)heptan-1-amine derivatives in organic synthesis (Pandiancherri, 2019).

Catalysis in Oxidative Transformations Ceria-supported nanogold efficiently catalyzes the transformation of cyclic amines to lactams, important chemical feedstocks. The process involves the oxidative transformation of pyrrolidine to lactam products, revealing the potential application of 7-(Pyrrolidin-1-yl)heptan-1-amine derivatives in catalysis (Dairo, Nelson, Slowing, Angelici, & Woo, 2016).

Applications in Photophysics and Molecular Motors

Photophysical Properties The photophysical properties and stability of near-infrared fluorescent P-Rhodamines were significantly impacted by the substitution of amino group derivatives, including 7-(Pyrrolidin-1-yl)heptan-1-amine. This research underscores the relevance of such derivatives in enhancing fluorescence and stability in the near-infrared region, marking their potential in live-cell imaging (Grzybowski, Taki, Kajiwara, & Yamaguchi, 2020).

Molecular Motors Advancements in molecular motors have highlighted the significance of 7-(Pyrrolidin-1-yl)heptan-1-amine derivatives. The construction and troubleshooting of complex molecular structures incorporating such derivatives emphasize their potential in developing chemically powered rotary molecular motors (Kelly et al., 2007).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with it are H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-pyrrolidin-1-ylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c12-8-4-2-1-3-5-9-13-10-6-7-11-13/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBMSBDOLQSCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Pyrrolidin-1-yl)heptan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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